
4-tert-Pentylphenyl dihydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Pentylphenyl dihydrogenphosphate is an organic compound with the molecular formula C11H17O4P It is a derivative of phenol, where the phenyl group is substituted with a tert-pentyl group and a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Pentylphenyl dihydrogenphosphate typically involves the phosphorylation of 4-tert-pentylphenol. One common method is the reaction of 4-tert-pentylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired dihydrogen phosphate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-tert-Pentylphenyl dihydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphate esters.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphate esters.
Reduction: Phosphites or phosphonates.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-tert-Pentylphenyl dihydrogenphosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Pentylphenyl dihydrogenphosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The compound may also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenyl dihydrogenphosphate
- 4-tert-Octylphenyl dihydrogenphosphate
- 4-tert-Nonylphenyl dihydrogenphosphate
Uniqueness
4-tert-Pentylphenyl dihydrogenphosphate is unique due to its specific tert-pentyl substitution, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 4-tert-Butylphenyl dihydrogenphosphate, which has a tert-butyl group instead. The unique structure of this compound can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
200725-69-5 |
|---|---|
Molecular Formula |
C11H17O4P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H17O4P/c1-4-11(2,3)9-5-7-10(8-6-9)15-16(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14) |
InChI Key |
HNAHQHKURIZAPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)
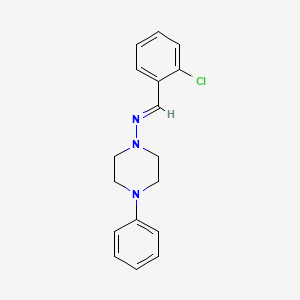
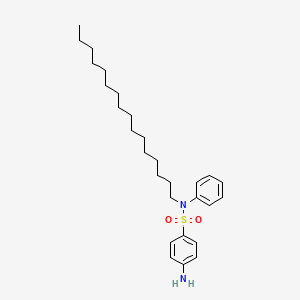
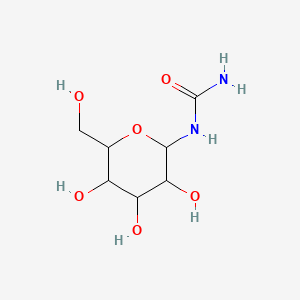

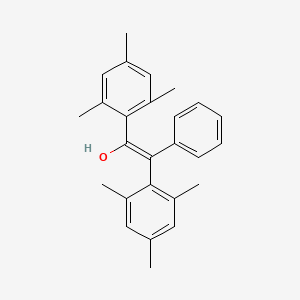
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)

![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)
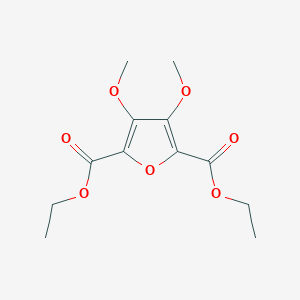
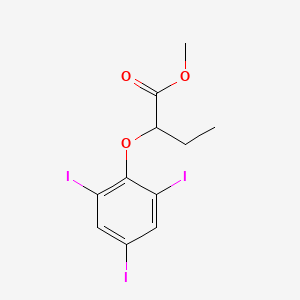
![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)
